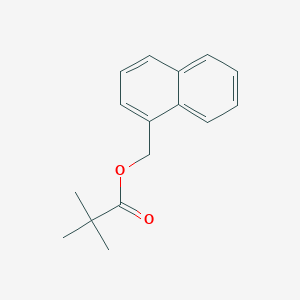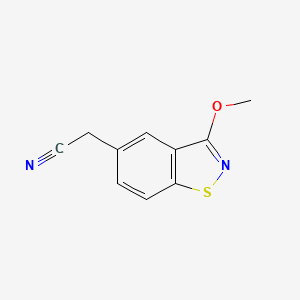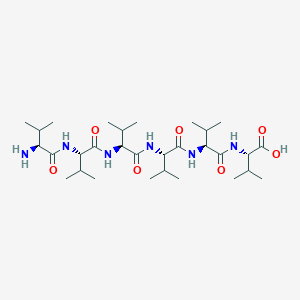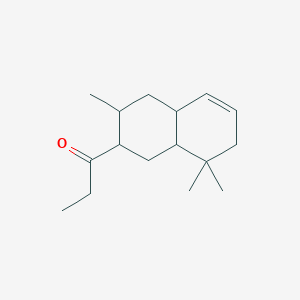
(Naphthalen-1-yl)methyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Naphthalen-1-yl)methyl 2,2-dimethylpropanoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a naphthalene ring attached to a methyl 2,2-dimethylpropanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-1-yl)methyl 2,2-dimethylpropanoate typically involves the esterification reaction between naphthalen-1-ylmethanol and 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the consistent quality of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ester group into an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaOH in aqueous solution, NH₃ in ethanol.
Major Products Formed:
Oxidation: Naphthalen-1-ylmethanoic acid, 2,2-dimethylpropanone.
Reduction: Naphthalen-1-ylmethanol, 2,2-dimethylpropanol.
Substitution: Naphthalen-1-ylmethylamine, 2,2-dimethylpropanoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: (Naphthalen-1-yl)methyl 2,2-dimethylpropanoate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (Naphthalen-1-yl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by esterases to release naphthalen-1-ylmethanol and 2,2-dimethylpropanoic acid. These products can then participate in various biochemical pathways, influencing cellular processes. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Naphthalen-1-ylmethanol: Shares the naphthalene ring structure but lacks the ester group.
2,2-Dimethylpropanoic acid: Contains the same 2,2-dimethylpropanoate moiety but without the naphthalene ring.
Methyl 2,2-dimethylpropanoate: Similar ester structure but with a methyl group instead of the naphthalene ring.
Uniqueness: (Naphthalen-1-yl)methyl 2,2-dimethylpropanoate is unique due to the combination of the naphthalene ring and the 2,2-dimethylpropanoate ester group. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
72681-59-5 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
naphthalen-1-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H18O2/c1-16(2,3)15(17)18-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |
Clé InChI |
NPZJDWAPUODSLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)









![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
